molecular formula C30H34O5 B14754736 (1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde

(1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde

Cat. No.: B14754736
M. Wt: 474.6 g/mol
InChI Key: SCJBVAONMYLOHE-WWPAVAPFSA-N
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Description

The compound “(1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[980013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde” is a complex organic molecule characterized by multiple functional groups, including hydroxyl groups, aldehyde groups, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the tricyclic core, introduction of functional groups, and final modifications to achieve the desired stereochemistry. Common synthetic routes may include:

    Cyclization reactions: to form the tricyclic core.

    Functional group transformations: to introduce hydroxyl and aldehyde groups.

    Stereoselective reactions: to ensure the correct configuration of chiral centers.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalytic processes: to enhance reaction efficiency.

    Purification techniques: such as chromatography to isolate the desired product.

    Scale-up procedures: to transition from laboratory-scale synthesis to industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of aldehyde groups to primary alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Alcohols.

    Substitution products: Halogenated derivatives, ethers.

Scientific Research Applications

Chemistry

    Synthetic intermediates: Used in the synthesis of more complex molecules.

    Catalysts: Potential use as a catalyst in organic reactions.

Biology

    Biological probes: Used to study biological pathways and interactions.

    Enzyme inhibitors: Potential inhibitors of specific enzymes.

Medicine

    Drug development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic agents: Possible use in treating diseases.

Industry

    Materials science: Used in the development of new materials with unique properties.

    Chemical sensors: Potential use in the design of sensors for detecting specific analytes.

Mechanism of Action

The compound’s mechanism of action would depend on its specific interactions with molecular targets. This may involve:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with receptors: Modulating receptor function.

    Altering cellular pathways: Affecting signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde: Similar in structure but with different functional groups.

    Other tricyclic compounds: Compounds with similar tricyclic cores but varying substituents.

Uniqueness

    Functional group diversity: The presence of multiple functional groups in the compound.

    Stereochemistry: The specific configuration of chiral centers.

    Unique applications in various fields due to its complex structure.

Properties

Molecular Formula

C30H34O5

Molecular Weight

474.6 g/mol

IUPAC Name

(1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde

InChI

InChI=1S/C30H34O5/c1-19-11-12-23-24(20-9-6-5-7-10-20)25-27(34)21(17-31)26(33)22(18-32)28(25)35-30(23,4)15-8-14-29(2,3)16-13-19/h5-10,13-14,17-18,23-24,33-34H,11-12,15-16H2,1-4H3/b14-8+,19-13+/t23-,24+,30+/m1/s1

InChI Key

SCJBVAONMYLOHE-WWPAVAPFSA-N

Isomeric SMILES

C/C/1=C\CC(/C=C/C[C@]2([C@H](CC1)[C@@H](C3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C4=CC=CC=C4)C)(C)C

Canonical SMILES

CC1=CCC(C=CCC2(C(CC1)C(C3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C4=CC=CC=C4)C)(C)C

Origin of Product

United States

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